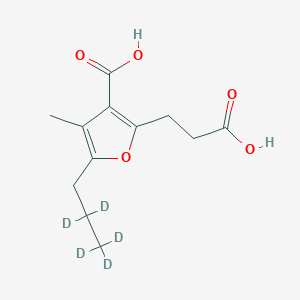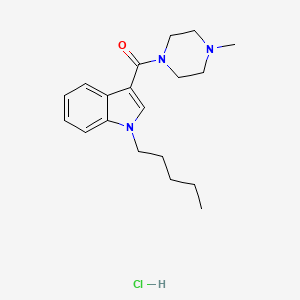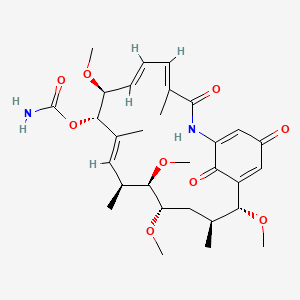
Antibiotic Tan 420F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic Tan 420F, also known as Herbimycin A, is a benzoquinoid ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus. It is known for its herbicidal, anti-tobacco mosaic virus, and cytotoxic activities. This compound has garnered significant interest due to its ability to inhibit tyrosine kinases, which are crucial in various cellular processes, including signal transduction and cell growth .
准备方法
Synthetic Routes and Reaction Conditions: Herbimycin A is synthetically prepared through a series of chemical reactions. The synthesis involves the formation of the benzoquinone structure and the attachment of the ansamycin moiety. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of Herbimycin A involves the fermentation of Streptomyces hygroscopicus under specific conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth using organic solvents. The crude extract is then purified through chromatographic techniques to obtain pure Herbimycin A .
化学反应分析
Types of Reactions: Herbimycin A undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: The quinone structure can be reduced to hydroquinone under specific conditions.
Substitution: The methoxy groups on the benzoquinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives.
科学研究应用
Herbimycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and ansamycin antibiotics.
Biology: Employed in studies involving signal transduction pathways and protein tyrosine kinases.
Medicine: Investigated for its potential antineoplastic properties and its ability to reverse transformed cell characteristics.
Industry: Utilized in the development of herbicides and antiviral agents.
作用机制
Herbimycin A exerts its effects by specifically inhibiting protein tyrosine kinases. It binds to the kinase domain, likely to thiol groups, and prevents access to adenosine triphosphate (ATP). This inhibition disrupts tyrosine phosphorylation, an essential event in many membrane signal transduction systems, including those involving growth factor receptors such as platelet-derived growth factor and epidermal growth factor receptors. By inhibiting these kinases, Herbimycin A can reverse various transformed cell characteristics to normal ones .
相似化合物的比较
Geldanamycin: Another ansamycin antibiotic with similar tyrosine kinase inhibitory properties.
Radicicol: A macrocyclic antibiotic that also inhibits protein kinases but through a different mechanism.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Uniqueness: Herbimycin A is unique due to its specific inhibition of tyrosine kinases and its ability to reverse transformed cell characteristics. Unlike other similar compounds, it has a distinct benzoquinone structure that contributes to its unique biological activities .
属性
分子式 |
C30H42N2O9 |
|---|---|
分子量 |
574.7 g/mol |
IUPAC 名称 |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
InChI 键 |
MCAHMSDENAOJFZ-GDYSMBPZSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)OC)OC(=O)N)\C)C)OC)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





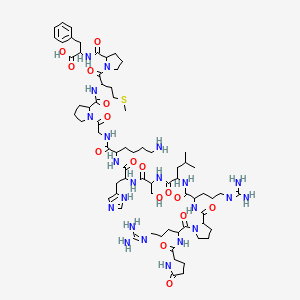

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)
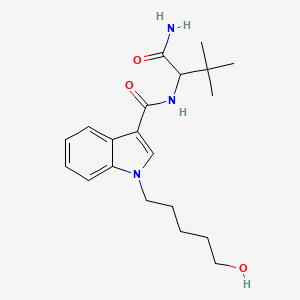
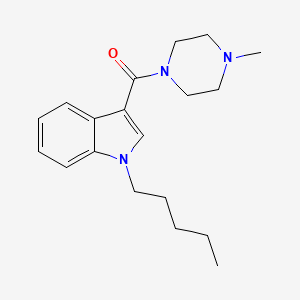
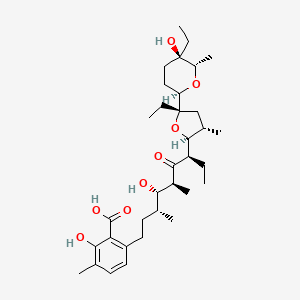
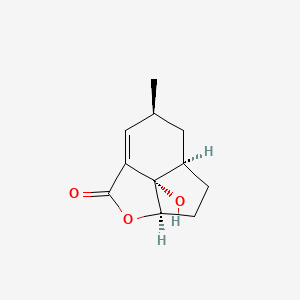
![3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765898.png)
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)
